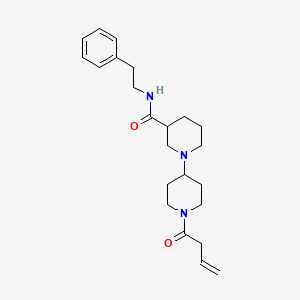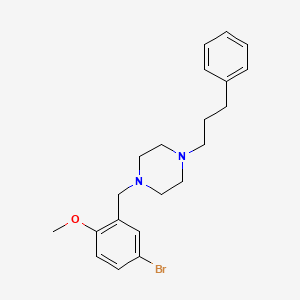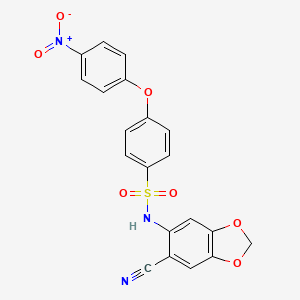![molecular formula C19H23N3O3S B6024439 N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide](/img/structure/B6024439.png)
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide, also known as PEPD or 2-Oxo-PEPD, is a chemical compound used in scientific research. It belongs to the class of sulfonamides and is used as a tool compound to study the role of peptidase enzymes in various biological processes.
Mécanisme D'action
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide inhibits PEP by binding to the active site of the enzyme, preventing it from cleaving peptide bonds. This inhibition leads to an increase in the levels of neuropeptides and other bioactive peptides in the brain and other tissues, which can have a variety of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of neuropeptides such as enkephalins and substance P in the brain, which can have analgesic and anti-inflammatory effects. This compound has also been shown to have anxiolytic and antidepressant effects in animal models, possibly through its effects on neuropeptides.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide is a useful tool compound for studying the role of peptidase enzymes in various biological processes. Its potent inhibition of PEP allows researchers to study the effects of increased levels of neuropeptides and other bioactive peptides in vitro and in vivo. However, this compound has limitations in terms of its specificity for PEP and its potential off-target effects on other peptidase enzymes.
Orientations Futures
There are several future directions for research on N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide and its effects on peptidase enzymes and neuropeptides. One direction is to investigate the potential therapeutic applications of this compound and other peptidase inhibitors in the treatment of neurological and psychiatric disorders such as depression, anxiety, and chronic pain. Another direction is to study the effects of this compound on other peptidase enzymes and their substrates, as well as the potential interactions between this compound and other drugs or compounds. Finally, further research is needed to elucidate the precise mechanisms of action of this compound and other peptidase inhibitors in various biological processes.
Méthodes De Synthèse
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide can be synthesized by reacting N-phenylmethanesulfonamide with 4-phenylpiperazine and ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to yield this compound.
Applications De Recherche Scientifique
N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-N-phenylmethanesulfonamide is used in scientific research to study the role of peptidase enzymes in various biological processes. Peptidases are enzymes that cleave peptide bonds in proteins and peptides, and they play a critical role in many physiological processes such as digestion, blood clotting, and immune response. This compound is a potent inhibitor of the peptidase enzyme, prolyl endopeptidase (PEP), which is involved in the degradation of neuropeptides and other bioactive peptides.
Propriétés
IUPAC Name |
N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-26(24,25)22(18-10-6-3-7-11-18)16-19(23)21-14-12-20(13-15-21)17-8-4-2-5-9-17/h2-11H,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVJSXNNEBDTFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B6024363.png)
![N-[4-(benzoylamino)-3-methylphenyl]-4-methoxybenzamide](/img/structure/B6024377.png)

![N-(dicyclopropylmethyl)-N-methyl-6-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6024388.png)

![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B6024404.png)

![1-(4-fluorobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B6024408.png)
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B6024423.png)
![1-(3-chlorophenyl)-4-[4-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B6024433.png)
![1-(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1-propanol](/img/structure/B6024453.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6024455.png)
![4-{9-[2-(4-morpholinyl)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol hydrobromide](/img/structure/B6024460.png)
![3,3,3-trifluoro-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6024466.png)